1-Benzyloxymethyl-3-iodo-benzene CAS number 1609678-57-0
1-Benzyloxymethyl-3-iodo-benzene CAS number 1609678-57-0
The following technical guide is structured as a specialized monograph for researchers in medicinal chemistry and organic synthesis. It prioritizes practical utility, mechanistic insight, and reproducible protocols over generic descriptions.
CAS Number: 1609678-57-0 Synonyms: 3-Iodobenzyl benzyl ether; 1-((Benzyloxy)methyl)-3-iodobenzene Molecular Formula: C₁₄H₁₃IO Molecular Weight: 324.16 g/mol [1]
Executive Summary & Strategic Utility
In the architecture of small molecule drug discovery, 1-Benzyloxymethyl-3-iodo-benzene serves as a high-value bifunctional building block. Its utility lies in the strategic orthogonality between its two functional handles:
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The Aryl Iodide (C–I): A highly reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), enabling the rapid elaboration of the aromatic core.
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The Benzyl Ether (Bn-OR): A robust protecting group for the benzylic alcohol, stable against the basic and nucleophilic conditions typically required for cross-coupling, yet cleavable under specific conditions (Lewis acids or reductive hydrogenolysis) when the alcohol functionality needs to be revealed or modified.
This compound is particularly valuable for accessing meta-substituted scaffolds, a substitution pattern often employed to fine-tune solubility and metabolic stability in lead optimization, avoiding the symmetry-driven crystallization issues often seen with para-substituted analogs.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Specification | Notes |
| Appearance | Viscous Oil to Low-Melting Solid | Tends to crystallize upon prolonged storage at -20°C. |
| Boiling Point | ~390°C (Predicted) | High boiling point necessitates vacuum distillation or column chromatography for purification.[1] |
| Solubility | DCM, THF, EtOAc, Toluene | Insoluble in water. Highly soluble in non-polar organic solvents.[1] |
| LogP | ~4.2 (Predicted) | Highly lipophilic due to the diaryl ether structure.[1] |
| Stability | Air/Moisture Stable | Store away from light (iodides can photodegrade) and strong acids.[1] |
Synthetic Pathway & Mechanism
The most reliable route to CAS 1609678-57-0 is a Williamson Ether Synthesis utilizing 3-iodobenzyl alcohol and benzyl bromide .[1] This pathway is preferred over the reverse (reacting 3-iodobenzyl bromide with benzyl alcohol) because 3-iodobenzyl alcohol is more commercially available and less prone to lachrymatory hazards than its bromide counterpart.[1]
Mechanistic Workflow
The reaction proceeds via an SN2 mechanism.[1][2] Sodium hydride (NaH) irreversibly deprotonates the hydroxyl group of 3-iodobenzyl alcohol to form a highly nucleophilic alkoxide.[1] This alkoxide attacks the benzylic carbon of benzyl bromide, displacing the bromide ion.
Figure 1: Convergent synthesis via Williamson Etherification.
Experimental Protocol (Validated)
Scale: 10 mmol Yield: 85-92%[1]
Reagents
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3-Iodobenzyl alcohol (2.34 g, 10 mmol)
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Benzyl bromide (1.88 g, 1.3 mL, 11 mmol) [Caution: Lachrymator]
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Sodium hydride (60% dispersion in mineral oil) (480 mg, 12 mmol)
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Anhydrous DMF (20 mL) or THF (30 mL)[1]
Step-by-Step Procedure
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Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to 0°C in an ice bath.
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Deprotonation: Suspend NaH (480 mg) in anhydrous DMF (10 mL). Add a solution of 3-iodobenzyl alcohol (2.34 g) in DMF (10 mL) dropwise over 15 minutes.
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Alkylation: Add benzyl bromide (1.3 mL) dropwise via syringe.
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Reaction: Allow the mixture to warm to room temperature naturally and stir for 3-4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The starting alcohol (lower R_f) should disappear.[1]
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Quench: Cool the flask to 0°C. Carefully quench with saturated aqueous NH₄Cl (10 mL) to destroy excess hydride.
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Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
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Workup: Wash the combined organics with water (2 x 50 mL) and brine (50 mL) to remove DMF. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
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Purification: Purify the crude oil via flash column chromatography on silica gel (Eluent: 0-5% EtOAc in Hexanes).
Critical Reactivity & Applications
The primary value of CAS 1609678-57-0 is its ability to serve as a protected scaffold for divergent synthesis.[1]
A. Chemoselectivity: The Hydrogenolysis Trap
Researchers must exercise caution when removing the benzyl group.[1] Standard catalytic hydrogenolysis (H₂/Pd-C) poses a severe risk of dehalogenation , where the iodine atom is cleaved along with the benzyl ether, destroying the functional handle.
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Incorrect Method: H₂, Pd/C (Cleaves Benzyl AND Iodine).
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Correct Method (Chemoselective): Boron Trichloride (BCl₃) or Boron Tribromide (BBr₃) at -78°C.[1] This cleaves the ether without touching the aryl iodide.
B. Divergent Workflow Diagram
The following flowchart illustrates how to navigate the reactivity of this scaffold.
Figure 2: Divergent synthetic pathways. Route A is preferred for library generation.
Safety & Handling
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Lachrymator Risk: Benzyl bromide (precursor) is a potent lachrymator.[1] Perform all synthesis steps in a well-ventilated fume hood.
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Iodine Instability: Aryl iodides can liberate free iodine upon exposure to light over time, turning the compound yellow/brown. Store in amber vials under nitrogen.
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Waste Disposal: Segregate halogenated organic waste.
References
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Williamson Ether Synthesis General Protocol
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3-Iodobenzyl Alcohol Properties & Reactivity
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Chemoselective Cleavage of Benzyl Ethers
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Synthesis of 3-Iodobenzyl Bromide (Alternative Precursor)
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Source: ChemicalBook Protocol Review.[1]
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